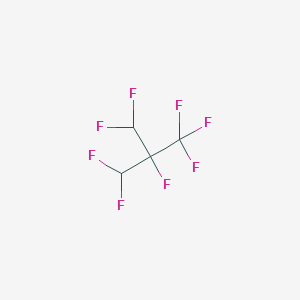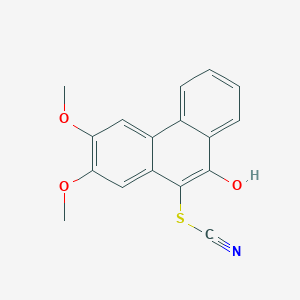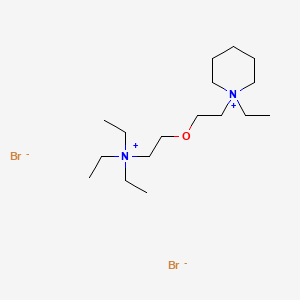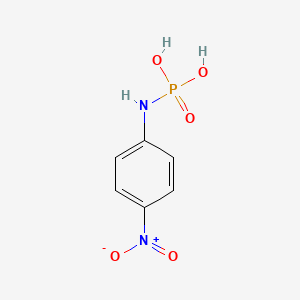
2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as TMS-CF2H, which allows for the nucleophilic transfer of a difluoromethyl group to various substrates . This method is operationally simple and does not require the handling of sensitive metal complexes.
Industrial Production Methods
Industrial production of this compound often involves metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized fluorinated compounds, while substitution reactions may produce a variety of substituted fluorinated products.
Scientific Research Applications
2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can influence the stability, reactivity, and bioavailability of the compound. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Chlorodifluoromethane (ClCF2H): Used as a refrigerant and industrial cooling agent.
Difluoromethane (CH2F2): Employed in various industrial applications and as a refrigerant.
Uniqueness
2-(Difluoromethyl)-1,1,1,2,3,3-hexafluoropropane is unique due to its high fluorine content, which imparts significant stability and reactivity. This makes it a valuable compound in various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
65781-21-7 |
|---|---|
Molecular Formula |
C4H2F8 |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,1,1,2,3,3-hexafluoropropane |
InChI |
InChI=1S/C4H2F8/c5-1(6)3(9,2(7)8)4(10,11)12/h1-2H |
InChI Key |
JHNVZNKTGCNIRI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)


![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)




![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
